molecular formula C14H12BrNO2 B7463734 (E)-N-(2-bromo-4-methylphenyl)-3-(furan-2-yl)prop-2-enamide

(E)-N-(2-bromo-4-methylphenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B7463734
M. Wt: 306.15 g/mol
InChI Key: XXXXJFFPXNSNNF-FNORWQNLSA-N
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Description

(E)-N-(2-bromo-4-methylphenyl)-3-(furan-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-bromo-4-methylphenyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-methylaniline and furan-2-carbaldehyde.

    Formation of Enamine: The aniline derivative undergoes a condensation reaction with furan-2-carbaldehyde in the presence of a base to form the enamine intermediate.

    Amidation: The enamine intermediate is then reacted with an appropriate acylating agent to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-bromo-4-methylphenyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the enamide can be reduced to form the corresponding amide.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: The corresponding amide.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-N-(2-bromo-4-methylphenyl)-3-(furan-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-chloro-4-methylphenyl)-3-(furan-2-yl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.

    (E)-N-(2-bromo-4-methylphenyl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure with a thiophene ring instead of a furan ring.

Properties

IUPAC Name

(E)-N-(2-bromo-4-methylphenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-10-4-6-13(12(15)9-10)16-14(17)7-5-11-3-2-8-18-11/h2-9H,1H3,(H,16,17)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXXJFFPXNSNNF-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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